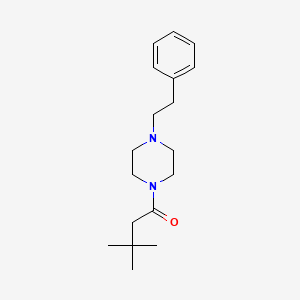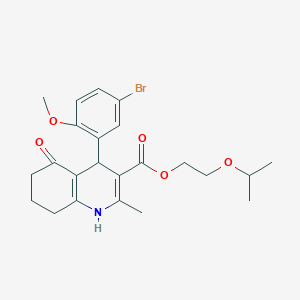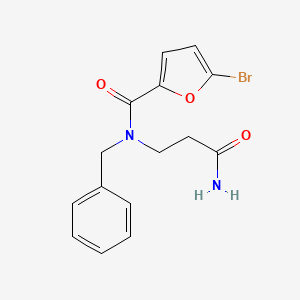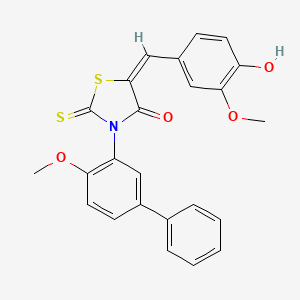
1-(3,3-dimethylbutanoyl)-4-(2-phenylethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-dimethylbutanoyl)-4-(2-phenylethyl)piperazine, also known as DMPP, is a piperazine derivative that has gained attention in the scientific community due to its potential therapeutic applications. DMPP is a chiral compound that exists as two enantiomers, (R)-DMPP and (S)-DMPP.
Wirkmechanismus
The exact mechanism of action of 1-(3,3-dimethylbutanoyl)-4-(2-phenylethyl)piperazine is not fully understood. However, it is believed that this compound acts as a partial agonist at the 5-HT1A receptor, which is a serotonin receptor involved in the regulation of anxiety and depression. This compound has also been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic, anti-depressant, and anti-cancer effects in animal models. This compound has also been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,3-dimethylbutanoyl)-4-(2-phenylethyl)piperazine has several advantages for lab experiments. This compound is a relatively stable compound that can be stored for long periods of time. This compound is also relatively easy to synthesize and purify. However, this compound has some limitations for lab experiments. This compound is a chiral compound that exists as two enantiomers, which can complicate experiments that require the use of a single enantiomer. This compound is also a relatively new compound, and its effects on humans are not fully understood.
Zukünftige Richtungen
There are several future directions for 1-(3,3-dimethylbutanoyl)-4-(2-phenylethyl)piperazine research. One direction is to investigate the potential therapeutic applications of this compound in humans. Another direction is to study the effects of this compound on other neurotransmitter systems, such as the glutamate system. Furthermore, the development of more efficient synthesis methods for this compound and its enantiomers could lead to the production of large quantities of this compound for research purposes.
Synthesemethoden
1-(3,3-dimethylbutanoyl)-4-(2-phenylethyl)piperazine can be synthesized through a two-step process. The first step involves the reaction of 3,3-dimethylbutanoyl chloride with piperazine to form 1-(3,3-dimethylbutanoyl)piperazine. The second step involves the reaction of 1-(3,3-dimethylbutanoyl)piperazine with 2-phenylethylamine to form this compound. The yield of this compound is approximately 50% for both enantiomers.
Wissenschaftliche Forschungsanwendungen
1-(3,3-dimethylbutanoyl)-4-(2-phenylethyl)piperazine has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. This compound has been shown to have anxiolytic and anti-depressant effects in animal models and has been proposed as a potential treatment for anxiety and depression disorders. This compound has also been studied for its anti-cancer properties and has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-[4-(2-phenylethyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-18(2,3)15-17(21)20-13-11-19(12-14-20)10-9-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHKLGQGPHALCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(1-methylethylidene)amino]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B5026536.png)
![N-(2-chloro-3-pyridinyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5026538.png)

![1-(4-bromophenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5026560.png)

![8-methyl-11-(5-methyl-2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5026569.png)


amino]benzamide](/img/structure/B5026591.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5026597.png)
![5-(3-nitrobenzoyl)-4-propyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5026607.png)

![1-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-phenoxy-2-propanol hydrochloride](/img/structure/B5026614.png)
![5-(4-fluorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5026617.png)